2-(2-fluorophenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Overview
Description
2-(2-fluorophenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12FN3OS2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.04058252 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics : A study on SB-649868, a compound structurally similar to the one , highlighted its metabolism and pharmacokinetics. It was found to be extensively metabolized, with the majority of it being excreted via feces, indicating its potential for use in medical applications (Renzulli et al., 2011).
Antitumor Properties : Research into fluorinated 2-(4-aminophenyl)benzothiazoles, which share a similar structure, demonstrated potent cytotoxic effects in certain human breast cancer cell lines. This suggests the compound's potential use in cancer treatment (Hutchinson et al., 2001).
Chemical Synthesis : The compound's relevance in chemical synthesis was highlighted in a study that presented an efficient route for producing related thiazoles. This research is significant for advancing synthetic methodologies in organic chemistry (Kumar et al., 2013).
Radiolabeling and Biological Properties : A study focused on the synthesis of fluorinated derivatives of WAY 100635, a similar compound, for radiolabeling purposes. This has implications for developing new diagnostic tools in medical imaging (Lang et al., 1999).
Cytotoxic Activity : Another research explored carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally akin to the compound , showing potent cytotoxicity against specific cancer cell lines. This underscores its potential in developing anticancer drugs (Deady et al., 2005).
Antimicrobial Activities : The compound's potential in antimicrobial applications was indicated in a study synthesizing related molecules with antimicrobial, anti-lipase, and anti-urease activities (Başoğlu et al., 2013).
Role in Compulsive Food Consumption : Research into SB-649868, a related compound, revealed its effects on binge eating in rats, suggesting potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Antipathogenic Activity : A study on acylthioureas, with structural similarities, reported significant anti-pathogenic activity, particularly against certain strains of bacteria. This highlights potential applications in developing new antimicrobial agents (Limban et al., 2011).
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS2/c1-8-7-17-15(21-8)19-13(20)12-9(2)18-14(22-12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHWSIDTUXZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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